2-(4-Bromophenyl)acetophenone synthesis via Friedel-Crafts acylation
2-(4-Bromophenyl)acetophenone synthesis via Friedel-Crafts acylation
An In-Depth Technical Guide to the Synthesis of 4-Bromoacetophenone via Friedel-Crafts Acylation
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a robust method for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[1][2] This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[3][4] The resulting aryl ketones are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
This guide provides a comprehensive overview of the synthesis of 4-bromoacetophenone, a key building block in medicinal chemistry, through the Friedel-Crafts acylation of bromobenzene. The bromo-substituent on the aromatic ring acts as a deactivating group but directs the incoming acyl group primarily to the para position due to steric hindrance and resonance effects.[5][6] This regioselectivity makes the Friedel-Crafts acylation an efficient route to this specific isomer.
Reaction Mechanism
The Friedel-Crafts acylation of bromobenzene proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
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Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly reactive, resonance-stabilized acylium ion.[5]
-
Electrophilic Attack: The electron-rich aromatic ring of bromobenzene attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Regeneration of Aromaticity: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of catalyst is often required as it complexes with the product ketone.[4][6]
Caption: Mechanism of Friedel-Crafts Acylation of Bromobenzene.
Experimental Protocols
Several protocols for the synthesis of 4-bromoacetophenone have been reported, primarily differing in the choice of acylating agent and solvent. Below are detailed methodologies based on established procedures.
Protocol 1: Acylation using Acetic Anhydride
This protocol is adapted from student laboratory procedures which are well-documented.[5][6][7]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Bromobenzene
-
Acetic anhydride
-
Dry dichloromethane (DCM) or carbon disulfide (CS₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Sodium chloride (NaCl) solution
-
Anhydrous drying agent (e.g., CaCl₂, MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous aluminum chloride (5.6 moles per 2.5 moles of bromobenzene) and a dry solvent like carbon disulfide.[7] Add bromobenzene (2.5 moles) to the mixture.[7]
-
Addition of Acylating Agent: Slowly add acetic anhydride (2 moles) dropwise to the stirring mixture.[7] An exothermic reaction will occur, accompanied by the evolution of hydrogen chloride (HCl) gas, which should be directed to a gas trap.[7]
-
Reaction: Heat the mixture to a gentle reflux and maintain for approximately one hour after the addition is complete to drive the reaction to completion.[7]
-
Workup and Quenching: After cooling, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.[7][8] This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. If using a solvent like DCM or CS₂, the organic layer will be the lower layer. Separate the organic layer and extract the aqueous layer with additional portions of the solvent.[5][8]
-
Washing: Combine the organic extracts and wash successively with water, a dilute sodium hydroxide solution (to remove any unreacted acetic anhydride and acid), and finally with a saturated sodium chloride solution (brine).[7][8]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent using a rotary evaporator.[6][8]
-
Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization.[8]
Protocol 2: Acylation using Acetyl Chloride
This method uses the more reactive acetyl chloride as the acylating agent.[8]
Procedure:
-
Reaction Setup: In a suitable flask, place dry aluminum trichloride (150 mmol) and cautiously add bromobenzene (125 mmol) with stirring.[8]
-
Addition and Reaction: Warm the mixture to 50°C and add acetyl chloride (130 mmol) dropwise.[8] After the addition, continue stirring at 50°C for several hours (e.g., 5 hours) to ensure the reaction is complete.[8]
-
Workup and Purification: The workup and purification steps are similar to those described in Protocol 1, involving quenching with ice/HCl, extraction with a suitable solvent like MTBE, washing, drying, and purification by vacuum distillation.[8]
Data Presentation
The following tables summarize quantitative data from various reported syntheses.
Table 1: Reactant Quantities and Reaction Conditions
| Parameter | Protocol 1 (Acetic Anhydride)[6][7] | Protocol 2 (Acetyl Chloride)[8] |
| Bromobenzene | 2.5 mol (392 g) | 125 mmol (19.6 g) |
| Acylating Agent | 2.0 mol Acetic Anhydride (204 g) | 130 mmol Acetyl Chloride (8.3 g) |
| Lewis Acid (AlCl₃) | 5.6 mol (750 g) | 150 mmol (20.0 g) |
| Solvent | Carbon Disulfide (1 L) | None specified (neat) |
| Temperature | Gentle Reflux | 50 °C |
| Reaction Time | 1 hour post-addition | 5 hours post-addition |
Table 2: Product Yield and Physical Properties
| Property | Reported Value | Reference |
| Theoretical Yield | Varies based on scale | - |
| Actual Yield | 70 - 80% | [7][8] |
| Appearance | Light brown liquid or solid | [6] |
| Boiling Point | 130 °C at 20 mbar | [8] |
| Melting Point | 50 °C | [8] |
Experimental Workflow
The general workflow for the synthesis, isolation, and purification of 4-bromoacetophenone is depicted below.
Caption: General workflow for 4-bromoacetophenone synthesis.
Limitations and Considerations
-
Catalyst Stoichiometry: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst because the product ketone complexes with the catalyst, deactivating it.[4] Often, a molar excess is used.[5][6]
-
Substrate Reactivity: The reaction is generally not successful with strongly deactivated aromatic rings (e.g., nitrobenzene). While bromobenzene is deactivated, it is still sufficiently reactive for acylation.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, as water will react with and deactivate the aluminum chloride catalyst. All glassware must be thoroughly dried, and anhydrous reagents should be used.
-
Polyacylation: Unlike Friedel-Crafts alkylation, polyacylation is not a significant issue because the acyl group deactivates the aromatic ring, making it less susceptible to further substitution.[3][4]
Conclusion
The Friedel-Crafts acylation of bromobenzene is a reliable and efficient method for the synthesis of 4-bromoacetophenone. By carefully controlling the reaction conditions, particularly by ensuring an anhydrous environment and using appropriate stoichiometry of the Lewis acid catalyst, high yields of the desired product can be achieved. The straightforward workup and purification procedures make this a practical route for both academic and industrial applications, providing a valuable intermediate for the development of more complex molecules.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. studylib.net [studylib.net]
- 6. maths.tcd.ie [maths.tcd.ie]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
